(±)-Ephedrine (hydrochloride)

Description

The exact mass of the compound 2-Methylamino-1-phenylpropan-2-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (±)-Ephedrine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (±)-Ephedrine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

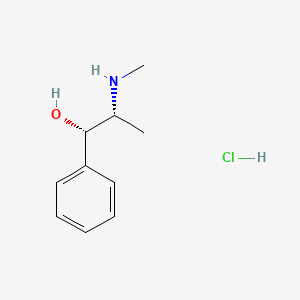

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889337, DTXSID40947041 | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-71-4, 24221-86-1 | |

| Record name | DL-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24221-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephedrine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ephedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024221861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylamino-1-phenylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SK4LAO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Stereochemistry and Pharmacological Activity of Ephedrine Isomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a drug molecule is a fundamental determinant of its interaction with biological systems. The sympathomimetic amine ephedrine, with its two chiral centers, serves as a classic and compelling illustration of this principle. It exists as four distinct stereoisomers, each possessing a unique pharmacological and toxicological profile. This technical guide provides a comprehensive exploration of the relationship between the stereochemistry of the ephedrine isomers—(1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine—and their pharmacological activities. We will dissect the nuances of their mechanisms of action, receptor interactions, and clinical effects, underscoring the critical importance of stereoisomerism in drug design, development, and regulatory affairs. This document is intended to be an authoritative resource for scientists engaged in medicinal chemistry, pharmacology, and pharmaceutical development.

The Principle of Chirality in Drug Action: Why 3D Structure Matters

In pharmacology, the "lock and key" analogy for drug-receptor interactions is a foundational concept. However, this model is incomplete without considering the three-dimensional nature of both the drug (the key) and the biological target (the lock). Biological systems, composed of chiral molecules like amino acids and sugars, are inherently asymmetric. Consequently, they can differentiate between stereoisomers of a drug, often leading to significant differences in efficacy, potency, and toxicity.

Ephedrine, an alkaloid traditionally extracted from plants of the Ephedra genus, is a quintessential example.[1] Its structure contains two chiral centers, giving rise to four stereoisomers.[2] These isomers are not pharmacologically equivalent; their distinct spatial configurations dictate their affinity for adrenergic receptors and their ability to modulate neurotransmitter release, resulting in a spectrum of clinical effects.[3][4] A failure to appreciate these stereochemical distinctions can lead to a misunderstanding of a drug's true mechanism and potential side effects.

The Ephedrine Stereoisomers: A Structural Overview

The four stereoisomers of ephedrine are divided into two pairs of enantiomers (mirror images) which are diastereomers (non-mirror image stereoisomers) of each other.

-

Erythro Isomers (Ephedrine):

-

(1R,2S)-(-)-Ephedrine: The most potent and naturally occurring isomer.

-

(1S,2R)-(+)-Ephedrine: The enantiomer of (-)-ephedrine.

-

-

Threo Isomers (Pseudoephedrine):

-

(1S,2S)-(+)-Pseudoephedrine: A widely used over-the-counter decongestant.

-

(1R,2R)-(-)-Pseudoephedrine: The enantiomer of (+)-pseudoephedrine.

-

The relative orientation of the hydroxyl (-OH) group at C1 and the amino group at C2 determines whether the isomer is classified as ephedrine or pseudoephedrine.

Figure 1: Stereochemical relationships between the four isomers of ephedrine.

Dissecting the Pharmacological Dichotomy

The pharmacological actions of ephedrine isomers are primarily mediated through the adrenergic system. However, the specific mechanism and potency vary dramatically depending on the stereochemistry.

| Isomer | Primary Mechanism | Adrenergic Receptor Effects | Primary Clinical Use |

| (1R,2S)-(-)-Ephedrine | Mixed-acting sympathomimetic[5] | Direct agonist at α & β receptors; potent indirect agonist (promotes norepinephrine release)[3] | Bronchodilator, pressor agent (to treat hypotension), stimulant[1][6] |

| (1S,2S)-(+)-Pseudoephedrine | Primarily indirect-acting sympathomimetic[5] | Weak direct agonist; primarily promotes norepinephrine release[7] | Nasal decongestant[1][6] |

| (1S,2R)-(+)-Ephedrine | Weak sympathomimetic | Lower potency than (-)-ephedrine[8] | Limited clinical use |

| (1R,2R)-(-)-Pseudoephedrine | Very weak sympathomimetic | Significantly lower activity[8] | Limited clinical use |

(1R,2S)-(-)-Ephedrine: The Potent, Mixed-Acting Agent

(-)-Ephedrine is considered a "mixed-acting" sympathomimetic because it acts through two distinct pathways:

-

Direct Action: It directly binds to and activates both α- and β-adrenergic receptors.

-

Indirect Action: Its more significant effect is stimulating the release of endogenous norepinephrine from presynaptic nerve terminals.[3] This surge in norepinephrine in the synaptic cleft is responsible for the majority of its pronounced cardiovascular and central nervous system (CNS) effects.

The (1R,2S) configuration is optimal for both direct receptor interaction and for functioning as a substrate for the norepinephrine transporter (NET), which facilitates its uptake into the neuron to displace norepinephrine.[3]

(1S,2S)-(+)-Pseudoephedrine: The Selective Decongestant

(+)-Pseudoephedrine is a diastereomer of (-)-ephedrine and its pharmacological profile is markedly different. It is primarily an "indirect-acting" agent, with its main effect being the release of norepinephrine.[5][7] Its direct activity at adrenergic receptors is significantly weaker than that of (-)-ephedrine.

This mechanistic difference is clinically significant. The vasoconstriction caused by norepinephrine release in the nasal mucosa makes it an effective decongestant.[9] However, because its direct effects on cardiac (β1) and bronchial (β2) receptors are much weaker, it produces less tachycardia, hypertension, and CNS stimulation than an equivalent dose of (-)-ephedrine.[1][10][11] Studies have shown that a much higher dose of pseudoephedrine is required to produce the same increase in blood pressure as ephedrine.[10]

Figure 2: Comparative mechanisms of action for (-)-ephedrine and (+)-pseudoephedrine.

The Less Active Isomers: (+)-Ephedrine and (-)-Pseudoephedrine

The remaining two isomers, (+)-ephedrine and (-)-pseudoephedrine, exhibit significantly lower pharmacological activity.[8] Their stereochemistry results in a poor fit for adrenergic receptors and a reduced ability to interact with the norepinephrine transporter. This renders them clinically unimportant, but they serve as valuable tools in structure-activity relationship (SAR) studies to understand the precise structural requirements for adrenergic activity.

Mandatory Protocol: Analytical Separation of Stereoisomers

Given the distinct pharmacological profiles, it is imperative to have robust analytical methods to separate and quantify the four isomers, both in raw materials and in final drug products. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.

Experimental Protocol: Chiral HPLC-UV

Objective: To achieve baseline separation and quantification of the four ephedrine stereoisomers.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase (CSP): The choice of column is critical. Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based chiral columns are commonly used and have demonstrated effective separation.[12][13][14] A Phenomenex Lux® AMP or Agilent InfinityLab Poroshell Chiral-CD are examples of suitable columns.[12][13]

-

Mobile Phase: A typical mobile phase for normal-phase chiral separation consists of a non-polar solvent like hexane or heptane, with a polar modifier such as ethanol or isopropanol, and an amine additive (e.g., diethylamine) to improve peak shape. For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile or methanol is used.[12]

-

Detection: UV detection is set at approximately 210-215 nm, where the phenyl group exhibits strong absorbance.[15]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis:

-

Identify peaks based on the retention times of certified reference standards for each isomer.

-

Quantify each isomer by comparing its peak area to a calibration curve generated from the reference standards.

-

Figure 3: Standard workflow for the chiral separation of ephedrine isomers by HPLC.

Conclusion and Field Perspective

The study of ephedrine's stereoisomers provides an unambiguous and powerful lesson for the pharmaceutical industry: stereochemistry is not an academic curiosity, but a central pillar of pharmacology and drug safety. The transition of a molecule from a potent, broad-acting stimulant like (-)-ephedrine to a more selective nasal decongestant like (+)-pseudoephedrine is governed solely by the spatial orientation of two functional groups. This case reinforces the regulatory and scientific necessity of developing stereospecific analytical methods and evaluating individual isomers for their unique pharmacological and toxicological properties. For drug development professionals, embracing a "chiral-first" mindset is essential for creating safer, more effective, and more selective medicines.

References

- Drew, C. D., Knight, G. T., Hughes, D. T., & Bush, M. (n.d.). Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man. British Journal of Clinical Pharmacology.

- Rothman, R. B., et al. (n.d.).

- Reddit. (2014). How is Ephedrine different to Pseudoephedrine? r/askscience.

- Kasprzyk-Hordern, B., et al. (2018). Stereochemistry of ephedrine and its environmental significance: Exposure and effects directed approach.

- Various Authors. (2024). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. Journal of Chemical Health Risks.

- Kasprzyk-Hordern, B., et al. (2018). Stereochemistry of ephedrine and its environmental significance: Exposure and effects directed approach. PubMed.

- SCIEX. (n.d.). Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. SCIEX.

- Ma, G., et al. (2016). Pharmacological Effects of Ephedrine Alkaloids on Human 1- and 2-Adrenergic Receptor Subtypes.

- Various Authors. (2025). Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications.

- Ma, G., et al. (n.d.). Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes. PubMed.

- PDR, T. (2021). What is the Difference Between Ephedrine and Pseudoephedrine. Pediaa.com.

- Taylor, R. B., & Low, A. S. (n.d.).

- Kuwayama, K., et al. (2020). Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry. PubMed.

- Lee, J., et al. (n.d.). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC.

- The University of Bristol. (n.d.). What is the difference between pseudoephedrine, ephedrine and methamphetamine? School of Chemistry.

- Walker, R. B., et al. (1993).

- Wang, P., et al. (n.d.). The chemical structures of ephedrine isomers and naturally occurring alkaloids.

- Phenomenex. (2022). Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Phenomenex.

- Wikipedia. (n.d.). Pseudoephedrine. Wikipedia.

- Lin, C. E., et al. (2025). Separation and Determination of Ephedrine and Pseudoephedrine by Combination of Flow Injection with Capillary Electrophoresis.

- Bishop, S. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS. Boston University.

Sources

- 1. What is the difference between pseudoephedrine, ephedrine and methamphetamine? [worldofmolecules.com]

- 2. Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. differencebetween.com [differencebetween.com]

- 6. jchr.org [jchr.org]

- 7. reddit.com [reddit.com]

- 8. The effect of ephedrine isomers and their oxazolidines on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 12. e-nps.or.kr [e-nps.or.kr]

- 13. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]

- 14. open.bu.edu [open.bu.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of (±)-Ephedrine Hydrochloride

Abstract

(±)-Ephedrine hydrochloride is the racemic salt form of ephedrine, a sympathomimetic amine widely recognized for its therapeutic applications and as a critical precursor in chemical synthesis. This guide provides a comprehensive technical overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We delve into the structural, spectroscopic, and physicochemical characteristics of the compound, underpinned by established analytical methodologies. This document is structured to deliver not just data, but also the scientific rationale behind the characterization techniques, ensuring a deep and actionable understanding for laboratory applications.

Introduction and Molecular Identity

(±)-Ephedrine hydrochloride, systematically named (1RS,2SR)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride, is the hydrochloride salt of a racemic mixture of two enantiomers: (1R,2S)-ephedrine and (1S,2R)-ephedrine.[1] Unlike its diastereomer, pseudoephedrine, ephedrine's stereochemistry places the phenyl and hydroxyl groups in a specific spatial arrangement that dictates its biological activity and physical properties. It acts as an alpha- and beta-adrenergic agonist and also stimulates the release of norepinephrine.[2] Its identity is confirmed through a combination of spectroscopic and physical tests as outlined in major pharmacopeias.[3][4]

The hydrochloride salt form enhances the stability and water solubility of the parent ephedrine base, making it suitable for pharmaceutical formulations. Understanding the precise physical and chemical properties of this racemic mixture is paramount for quality control, formulation development, and regulatory compliance.

Caption: Workflow for Melting Point Determination.

Causality and Trustworthiness: The protocol specifies drying the sample to remove residual solvent (water or others), which could act as an impurity and depress the melting point. [4]The controlled, slow heating rate near the melting point is critical for achieving thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. This self-validating system relies on the sharp, well-defined melting range of a pure substance.

Acid-Base Titration for pKa and Assay

Principle: The pKa is a measure of the acidity of the protonated secondary amine. It is the pH at which the protonated (cationic) and neutral (free base) forms are present in equal concentrations. This value is crucial for predicting ionization state, solubility at different pH values, and for developing analytical methods like potentiometric titration for assay.

Workflow for Assay (Non-aqueous Titration):

Sources

Biosynthesis of Ephedrine Alkaloids in Ephedra Species: A Technical Guide for Researchers

Abstract

Ephedrine and its diastereomer pseudoephedrine are phenylpropylamino alkaloids of significant pharmaceutical interest, primarily sourced from plant species of the genus Ephedra. For centuries, Ephedra, known as Ma Huang in traditional Chinese medicine, has been utilized for its medicinal properties, including the treatment of asthma and respiratory congestion.[1] This guide provides an in-depth technical overview of the biosynthetic pathway of ephedrine alkaloids, designed for researchers, scientists, and professionals in drug development. We will explore the enzymatic steps, key intermediates, and regulatory aspects of this pathway. Furthermore, this document details experimental protocols for the extraction, quantification, and enzymatic analysis of these valuable compounds, aiming to equip researchers with the necessary knowledge to investigate and potentially engineer the biosynthesis of ephedrine alkaloids.

Introduction: The Significance of Ephedra Alkaloids

The genus Ephedra comprises various species known to produce a range of ephedrine-type alkaloids, with ephedrine and pseudoephedrine being the most prominent.[2] These compounds are sympathomimetic amines that exert their physiological effects by stimulating the central nervous system, dilating bronchial tubes, and increasing heart rate and blood pressure. Their therapeutic applications are well-established, with pseudoephedrine being a common component in decongestants and ephedrine used in the treatment of bronchial asthma.[1]

The biosynthesis of these alkaloids is a complex process that has been the subject of considerable research. A thorough understanding of this pathway is crucial for several reasons:

-

Quality Control: Ensuring the consistent quality and potency of herbal preparations and pharmaceutical products derived from Ephedra.

-

Metabolic Engineering: Enabling the heterologous production of ephedrine alkaloids in microbial or plant-based systems, offering a potentially more sustainable and controlled source than wild harvesting.

-

Drug Discovery: Providing insights into the enzymatic machinery that could be leveraged for the synthesis of novel alkaloid derivatives with improved therapeutic properties.

This guide will delve into the intricacies of the ephedrine alkaloid biosynthetic pathway, providing both theoretical knowledge and practical methodologies for its study.

The Biosynthetic Pathway of Ephedrine Alkaloids

The biosynthesis of ephedrine alkaloids commences with the primary metabolite L-phenylalanine and involves a series of enzymatic reactions, including deamination, decarboxylation, condensation, transamination, reduction, and methylation.[1][3] Two main routes for the formation of the C6-C1 precursor, benzoic acid, have been proposed: a β-oxidative CoA-dependent pathway and a non-β-oxidative CoA-independent pathway.[3]

Formation of the C6-C1 Precursor: Benzoic Acid

The initial steps of the pathway involve the conversion of L-phenylalanine to benzoic acid.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[4]

-

Formation of Benzoic Acid: trans-Cinnamic acid is then converted to benzoic acid through either a β-oxidative or a non-β-oxidative pathway. The β-oxidative pathway involves the formation of cinnamoyl-CoA, which is subsequently converted to benzoyl-CoA and then to benzoic acid.[3] The non-β-oxidative pathway is less characterized but is also believed to contribute to benzoic acid formation.

The Core Pathway: From Benzoic Acid to Norephedrine/Norpseudoephedrine

The central part of the pathway involves the condensation of a C6-C1 unit with a C2 unit derived from pyruvate, followed by a series of modifications.

-

Condensation: Benzaldehyde, derived from benzoic acid, undergoes a carboligation reaction with pyruvate, catalyzed by a thiamine diphosphate (ThDP)-dependent enzyme, to form 1-phenylpropane-1,2-dione.[1]

-

Transamination: The intermediate 1-phenylpropane-1,2-dione is then transaminated to yield (S)-cathinone. This step is crucial for introducing the nitrogen atom into the alkaloid backbone.[1] While the specific transaminases in Ephedra are not fully characterized, studies have identified candidate genes.[5]

-

Reduction: (S)-cathinone is subsequently reduced to form the diastereomers (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine. This stereospecific reduction is a key step in determining the final alkaloid profile.[6]

An alternative hypothesis suggests the involvement of an α-oxoamine synthase (AOS) that catalyzes the direct formation of (S)-cathinone from benzoyl-CoA and L-alanine, bypassing the 1-phenylpropane-1,2-dione intermediate.[7]

The Final Step: N-Methylation

The biosynthesis of ephedrine and pseudoephedrine is completed by the N-methylation of their respective precursors.

-

N-Methyltransferase (NMT): A specific N-methyltransferase (NMT) catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amino group of norephedrine and norpseudoephedrine, yielding ephedrine and pseudoephedrine, respectively.[4][8] A phenylalkylamine N-methyltransferase (PaNMT) has been isolated and characterized from Ephedra sinica.[9]

Diagram of the Biosynthetic Pathway of Ephedrine Alkaloids

Caption: Proposed biosynthetic pathway of ephedrine alkaloids in Ephedra species.

Quantitative Analysis of Ephedrine Alkaloids

Accurate quantification of ephedrine alkaloids is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 1: Ephedrine and Pseudoephedrine Content in Various Ephedra Species

| Ephedra Species | Ephedrine Content (mg/g dry weight) | Pseudoephedrine Content (mg/g dry weight) | Total Alkaloids (mg/g dry weight) | Reference |

| E. distachya subsp. helvetica | - | - | 20.8 | [2] |

| E. monosperma | - | - | 34.7 | [2] |

| E. sinica | - | - | 1.365 ± 0.624% | [10] |

| E. equisetina | - | - | 2.708 ± 0.642% | [10] |

| E. intermedia | - | - | 1.537 ± 0.746% | [10] |

| E. saxatilis | 0.84 - 2.01% | 0.72 - 1.11% | - | [11][12] |

| E. gerardiana | 1.07 - 1.69% | Undetectable - 0.60% | 1.67 - 1.88% | [12] |

| E. pachyclada | 1.35 - 3.07% | 0.60 - 1.82% | 1.95 - 4.80% | [12] |

Note: Dashes indicate that specific values for ephedrine and pseudoephedrine were not provided in the cited source, only the total alkaloid content.

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of ephedrine alkaloids and for assaying the activity of key biosynthetic enzymes.

Extraction of Ephedrine Alkaloids for HPLC Analysis

This protocol is adapted from methods described for the extraction of ephedrine alkaloids from Ephedra plant material.[13][14][15]

Materials:

-

Dried and powdered Ephedra stems

-

Methanol:water (50:50, v/v)

-

Concentrated NH4OH

-

Ethanol:ethyl ether (1:2, v/v)

-

Ultrasonic bath

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or MCX)[13][16]

Procedure:

-

Weigh 1.0 g of powdered Ephedra plant material into a 50 mL conical tube.

-

Add 20 mL of methanol:water (50:50, v/v) as the extraction solvent.[13]

-

Alternatively, for a more exhaustive extraction, moisten the plant material with concentrated NH4OH and extract with 60 mL of ethanol:ethyl ether (1:2, v/v) by refluxing for 30 minutes, followed by 10 minutes of sonication.[14]

-

For the methanol:water extraction, sonicate the sample for 30 minutes.[13]

-

Centrifuge the mixture at 4,000 rpm for 30 minutes.[13]

-

Collect the supernatant. For the reflux extraction, repeat the extraction twice and combine the supernatants.

-

For cleaner samples, perform a Solid-Phase Extraction (SPE) cleanup. Condition the SPE cartridge according to the manufacturer's instructions. Load the extract, wash, and elute the alkaloids with an appropriate solvent.[13][16]

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

Diagram of the Extraction Workflow

Caption: General workflow for the extraction of ephedrine alkaloids from Ephedra species.

HPLC Method for Quantification of Ephedrine Alkaloids

This protocol is a composite of validated HPLC methods for the analysis of ephedrine alkaloids.[10][17][18]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Phenomenex Polar-RP, 4.6 x 250 mm, 5 µm)[10]

Mobile Phase:

-

A solution of phosphoric acid, triethylamine, and dibutylamine in water, mixed with methanol. A typical mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 3.0) and acetonitrile.[10]

-

For ion-pair chromatography, sodium lauryl sulfate can be added to the mobile phase.[18]

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm[17]

-

Injection Volume: 20 µL

Quantification:

-

Prepare a series of standard solutions of ephedrine and pseudoephedrine of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of ephedrine and pseudoephedrine in the plant extracts by comparing their peak areas to the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of trans-cinnamic acid.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8) containing 15 mM β-mercaptoethanol

-

Substrate Solution: 20 mM L-phenylalanine in extraction buffer

-

Spectrophotometer

Procedure:

-

Homogenize 1 g of fresh plant tissue in 5 mL of cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

Set up the reaction mixture containing 2.5 mL of substrate solution and 0.5 mL of the enzyme extract.

-

Incubate the reaction mixture at 40 °C for 1 hour.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance of the solution at 290 nm.

-

Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,4 M-1 cm-1).

N-Methyltransferase (NMT) Enzyme Assay

This assay measures the activity of NMT by quantifying the formation of radiolabeled ephedrine or pseudoephedrine.

Materials:

-

Plant tissue

-

Extraction Buffer: 0.1 M Tris-HCl (pH 8.0) containing 10 mM β-mercaptoethanol

-

Substrate Solution: 10 mM norephedrine or norpseudoephedrine

-

[14C-methyl]-S-adenosylmethionine (SAM)

-

Scintillation counter

Procedure:

-

Prepare a crude enzyme extract as described for the PAL assay.

-

The reaction mixture should contain 50 µL of enzyme extract, 10 µL of substrate solution, and 5 µL of [14C-methyl]-SAM.

-

Incubate the reaction at 30 °C for 30 minutes.

-

Stop the reaction by adding 20 µL of 0.5 M borate buffer (pH 10).

-

Extract the methylated product with ethyl acetate.

-

Measure the radioactivity of the ethyl acetate phase using a scintillation counter.

-

Calculate the NMT activity based on the amount of radioactivity incorporated into the product.

Aminotransferase and Reductase Assays

Assays for aminotransferase and reductase activities in the ephedrine pathway are less standardized. However, general protocols can be adapted.

-

Aminotransferase Assay: The activity of aminotransferases can be measured by a coupled enzyme assay that monitors the consumption of NADH at 340 nm. The reaction mixture typically contains the amino acceptor (1-phenylpropane-1,2-dione), an amino donor (e.g., L-glutamate), pyridoxal-5'-phosphate (PLP), and a coupling enzyme system (e.g., glutamate dehydrogenase).[19][20]

-

Reductase Assay: Reductase activity can be determined by monitoring the oxidation of NADPH or NADH at 340 nm. The assay mixture would include the substrate ((S)-cathinone) and the crude enzyme extract in a suitable buffer.[21][22]

Regulation of Ephedrine Alkaloid Biosynthesis

The production of ephedrine alkaloids is a tightly regulated process, influenced by both genetic and environmental factors.

-

Transcriptional Regulation: The expression of biosynthetic genes is a key control point. Transcription factors, such as those from the MYB, bHLH, and WRKY families, are known to regulate alkaloid biosynthesis in other plant species and are likely involved in the regulation of the ephedrine pathway.[8] Jasmonate-responsive transcription factors have also been implicated in the regulation of secondary metabolism.[3]

-

Gene Expression: Studies have shown that the expression of candidate genes for enzymes in the ephedrine pathway, such as PAL and NMT, is often tissue-specific, with higher expression levels in young, actively growing tissues where alkaloid accumulation is highest.[1]

-

Environmental Factors: The alkaloid content in Ephedra species can be influenced by environmental conditions such as altitude, soil moisture, and temperature.[11]

Future Perspectives and Conclusion

The elucidation of the complete biosynthetic pathway of ephedrine alkaloids in Ephedra species is an ongoing endeavor. While significant progress has been made in identifying key intermediates and some of the enzymes involved, further research is needed to fully characterize all the enzymatic steps and their regulation.

Future research should focus on:

-

The definitive characterization of the transaminases and reductases involved in the pathway.

-

The elucidation of the transcriptional regulatory network that controls the expression of the biosynthetic genes.

-

The development of robust metabolic engineering strategies for the heterologous production of ephedrine alkaloids in microbial or plant systems.

This technical guide provides a comprehensive foundation for researchers venturing into the study of ephedrine alkaloid biosynthesis. The detailed protocols and theoretical background presented herein are intended to facilitate further discoveries in this exciting field of plant biochemistry and biotechnology.

References

-

Groves, R. A., Hagel, J. M., Zhang, Y., Kilpatrick, K., Levy, A., Marsolais, F., ... & Facchini, P. J. (2015). Transcriptome Profiling of Khat (Catha edulis) and Ephedra sinica Reveals Gene Candidates Potentially Involved in Amphetamine-Type Alkaloid Biosynthesis. PLOS ONE, 10(3), e0119701. [Link]

-

Lee, J. H., Lee, S., Kim, Y. J., Choi, H. K., & Kim, Y. S. (2014). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC-MS/MS. Food Science and Biotechnology, 23(6), 1851-1858. [Link]

-

Roman, M. C., Betz, J. M., & Hildreth, J. (2004). Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study. Journal of AOAC International, 87(1), 15-26. [Link]

-

Hong, H., Chen, H. B., Yang, D. H., Shang, M. Y., Wang, X., Cai, S. Q., & Mikage, M. (2011). Comparison of contents of five ephedrine alkaloids in three official origins of Ephedra Herb in China by high-performance liquid chromatography. Journal of Natural Medicines, 65(3-4), 623-628. [Link]

-

Ibragic, S., & Sofic, E. (2015). Chemical composition of various Ephedra species. Bosnian journal of basic medical sciences, 15(3), 21. [Link]

-

Trujillo, W. A., & Sorenson, W. R. (2003). Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International, 86(5), 879-887. [Link]

-

Marsolais, F., Hagel, J. M., & Facchini, P. J. (2016). Characterization of aromatic aminotransferases from Ephedra sinica Stapf. Amino acids, 48(3), 825-836. [Link]

-

Tsai, T. H., & Chen, C. F. (2002). Development and validation of a novel HPLC method for the determination of ephedrine hydrochloride in nasal ointment. Molecules, 27(15), 2969. [Link]

-

Ibragic, S., & Sofic, E. (2015). Chemical composition of various Ephedra species. Biomolecules and Biomedicine, 15(3), 21-27. [Link]

-

Roman, M. C. (2006). Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study. Journal of AOAC INTERNATIONAL, 87(1), 15-26. [Link]

-

Li, Y., Zhang, Y., Li, X., Wang, Y., & Li, X. (2023). The effect of high altitude on ephedrine content and metabolic variations in two species of Ephedra. Frontiers in Plant Science, 14, 1269074. [Link]

-

Semantic Scholar. (n.d.). Information on biosynthesis of ephedrine or pseudoephedrine by ephedra. [Link]

-

Morris, J. S., Groves, R. A., Hagel, J. M., & Facchini, P. J. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. Journal of Biological Chemistry, 293(35), 13662-13674. [Link]

-

Dong, Y. M., Ding, L., & Wang, Q. (2022). Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. ResearchGate. [Link]

-

Li, H. X., Ding, M. Y., Lv, K., & Yu, J. Y. (2001). Separation and determination of ephedrine alkaloids and tetramethylpyrazine in Ephedra sinica Stapf by gas chromatography-mass spectrometry. Journal of chromatographic science, 39(9), 370-374. [Link]

-

Minami, H., Iwata, H., & Kawahara, N. (2022). Ephedrine and pseudoephedrine contents (%DW) of Ephedra gerardiana and E. pachyclada. ResearchGate. [Link]

-

GreenskyBio. (2023, September 26). How to extract ephedrine from ephedra plant. [Link]

-

Guo, B., Yang, L., Li, H., An, Q., & Zhang, D. (2024). Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS. Frontiers in Plant Science, 15, 1391696. [Link]

-

Kilgore, M. B., Larrow, J. F., & Croteau, R. (2016). Identification of a Noroxomaritidine Reductase with Amaryllidaceae Alkaloid Biosynthesis Related Activities. Journal of Biological Chemistry, 291(32), 16671-16681. [Link]

- Google Patents. (n.d.). CN1600777A - A new method for large-scale extraction of ephedra alkaloids.

-

Grue-Sørensen, G., & Spenser, I. D. (1994). Biosynthesis of ephedrine. Journal of the American Chemical Society, 116(14), 6195-6200. [Link]

-

Biedermann, E., Pes, J., & Garbe, D. (2020). Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate-Dependent Formation of Cathinone. ChemBioChem, 21(19), 2771-2775. [Link]

-

Liu, K., Ju, Z., Jia, Z., Liang, G., Ma, X., & Liu, W. (2022). Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. International Journal of Molecular Sciences, 23(23), 14757. [Link]

-

Qiang, X., Liu, Y., Zhang, D., & Liao, Z. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. Frontiers in plant science, 8, 1819. [Link]

-

Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). [Link]

-

Capra, J. A., & Singh, M. (2007). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society, 144(42), 14785-14790. [Link]

-

Krizevski, R., Bar, E., Shalit, O., Sitrit, Y., Ben-Shabat, S., & Lewinsohn, E. (2010). Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf. Phytochemistry, 71(8-9), 895-903. [Link]

-

Morris, J. S., Groves, R. A., Hagel, J. M., & Facchini, P. J. (2018). An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production. ResearchGate. [Link]

-

Singh, S. K., & Kumar, S. (2022). Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids. Physiologia Plantarum, 174(4), e13753. [Link]

-

White Rose Research Online. (2022, October 14). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. [Link]

-

London, J. W., Shaw, L. M., Fetterolf, D., & Garfinkel, D. (1975). A systematic approach to enzyme assay optimization, illustrated by aminotransferase assays. Clinical chemistry, 21(13), 1939-1952. [Link]

-

Vannelli, T., Wei, M., & Koffas, M. A. (2007). Metabolic engineering of the phenylpropanoid pathway in Saccharomyces cerevisiae. Applied and environmental microbiology, 73(9), 2959-2967. [Link]

-

Krizevski, R., Bar, E., Shalit, O., Sitrit, Y., Ben-Shabat, S., & Lewinsohn, E. (2010). Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf. PubMed. [Link]

-

Lichman, B. R. (2021). The scaffold-forming steps of plant alkaloid biosynthesis. Natural Product Reports, 38(1), 107-133. [Link]

-

Maston, G. A., & Evans, S. K. (2006). Transcriptional Regulatory Elements in the Human Genome. Bejerano Lab, Stanford University. [Link]

-

ResearchGate. (n.d.). Kinetic parameters of ephedrine oxidation catalyzed by PseDH and EDHa. [Link]

-

Ohba, T., Sugiyama, T., & Koyano, S. (2020). Evaluation of the Influence of Genetic and Environmental Factors on the Ephedrine Alkaloids Content of Ephedra sinica. PubMed. [Link]

-

bioRxiv. (2024, May 28). Deciphering cis-regulatory elements using REgulamentary. [Link]

Sources

- 1. Transcriptome Profiling of Khat (Catha edulis) and Ephedra sinica Reveals Gene Candidates Potentially Involved in Amphetamine-Type Alkaloid Biosynthesis | PLOS One [journals.plos.org]

- 2. Chemical composition of various Ephedra species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Ephedrine Initiated by Pyridoxal Phosphate‐Dependent Formation of Cathinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of contents of five ephedrine alkaloids in three official origins of Ephedra Herb in China by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The effect of high altitude on ephedrine content and metabolic variations in two species of Ephedra [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. e-nps.or.kr [e-nps.or.kr]

- 14. academic.oup.com [academic.oup.com]

- 15. how to extract ephedrine from ephedra plant [greenskybio.com]

- 16. Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A systematic approach to enzyme assay optimization illustrated by aminotransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Identification of a Noroxomaritidine Reductase with Amaryllidaceae Alkaloid Biosynthesis Related Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Signature of (±)-Ephedrine Hydrochloride

An In-Depth Technical Guide to the Spectroscopic Properties of (±)-Ephedrine Hydrochloride

(±)-Ephedrine hydrochloride, a sympathomimetic amine salt derived from the Ephedra plant, holds a significant place in pharmaceutical development due to its well-established use as a bronchodilator and nasal decongestant.[1][2] Its chemical structure, (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride and its (1S,2R) enantiomer, presents a unique combination of a phenyl ring, a hydroxyl group, and a secondary amine, making it an ideal candidate for comprehensive spectroscopic analysis.[1] For researchers and drug development professionals, a thorough understanding of its spectroscopic properties is not merely academic; it is the cornerstone of identity confirmation, purity assessment, and quality control.

This guide provides a detailed exploration of the spectroscopic signature of (±)-ephedrine hydrochloride, moving beyond a simple recitation of data. As a senior application scientist, the focus here is on the "why"—the causal relationship between the molecule's structure and its interaction with various forms of electromagnetic radiation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), presenting not only the data but also the field-proven protocols and interpretive logic required for its robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The structure of ephedrine hydrochloride dictates a specific set of signals.

Causality Behind the Spectrum: The electron-withdrawing phenyl group and hydroxyl group deshield adjacent protons, shifting them downfield. The protons on the aliphatic chain appear at higher field strengths. Spin-spin coupling reveals the connectivity: for instance, the proton on C1 will be split by the proton on C2, which in turn is split by the protons of the adjacent methyl group.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl (C₆H₅) | ~7.3-7.5 | Multiplet | - |

| CH-OH (C1-H) | ~5.0 | Doublet | ~3-4 |

| CH-NH (C2-H) | ~3.5 | Multiplet | - |

| N-CH₃ | ~2.7 | Singlet/Doublet | - |

| C-CH₃ (C3-H₃) | ~1.1 | Doublet | ~6-7 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data synthesized from multiple sources.[3][4][5]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of (±)-ephedrine hydrochloride.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃), inside a clean vial.[4][6] D₂O is often preferred for hydrochloride salts due to better solubility.

-

Filtration & Transfer: Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard 400 MHz (or higher) instrument. A sufficient number of scans should be chosen to achieve a good signal-to-noise ratio.[7]

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Due to the molecule's asymmetry, all 10 carbon atoms are expected to produce distinct signals.

| Carbon Assignment | Chemical Shift (δ) ppm (Solution) | Chemical Shift (δ) ppm (Solid-State) |

| C1 (CH-OH) | ~76.9 | ~71.1 |

| C2 (CH-NH) | ~62.7 | ~63.0 |

| C3 (C-CH₃) | ~14.4 | ~13.1 |

| N-CH₃ | ~32.5 | ~31.8 |

| C4 (Quaternary Phenyl) | ~140.2 | ~137.9 |

| C5/C9 (ortho-Ph) | ~127.3 | ~127.0 |

| C6/C8 (meta-Ph) | ~129.4 | ~124.7 |

| C7 (para-Ph) | ~128.9 | ~129.5 |

Note: Data synthesized from solid-state and solution NMR studies. Solid-state shifts can differ from solution due to crystal packing effects.[3][8]

Insight from Solid-State NMR: Recent studies using solid-state NMR (SSNMR), particularly focusing on quadrupolar nuclei like ³⁵Cl, provide deeper insights into the crystal structure and intermolecular interactions, such as hydrogen bonding, that are absent in solution-state NMR.[9][10] These advanced techniques can serve as a powerful tool for characterizing different solid forms and polymorphs of the drug substance.[10]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). It is an excellent technique for identifying the functional groups present.

Causality Behind the Spectrum: The spectrum of ephedrine hydrochloride is dominated by characteristic absorptions corresponding to its key functional groups. A broad O-H stretch is expected due to the alcohol, often overlapping with the N-H stretch from the secondary ammonium salt. The aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Alcohol (-OH) |

| 2400-3200 (broad) | N-H Stretch | Secondary Ammonium Salt (-NH₂⁺-) |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl Ring) |

| 2850-3000 | C-H Stretch | Aliphatic (CH, CH₃) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1000-1200 | C-O Stretch | Alcohol |

Note: Spectral data compiled from various sources.[1][11][12]

Experimental Protocol: KBr Disc Technique

-

Sample Preparation: Weigh approximately 1-2 mg of (±)-ephedrine hydrochloride and 100-200 mg of spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Gently grind the KBr to a fine powder using an agate mortar and pestle. Add the ephedrine HCl sample and continue to grind until the mixture is homogeneous and has a fine, consistent texture.[13]

-

Pressing the Disc: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.[13]

-

Data Acquisition: Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy (KBr)

Caption: Workflow for IR spectroscopy using the KBr disc method.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated electronic systems. In ephedrine hydrochloride, the UV absorption is primarily due to the π → π* electronic transitions within the phenyl ring.

Causality Behind the Spectrum: The benzene ring exhibits characteristic fine structure in its UV spectrum. For ephedrine hydrochloride in an aqueous or acidic solution, these transitions result in multiple absorption maxima.

-

A single, more intense absorption maximum is also observed at a lower wavelength, around 206 nm.[15]

The pH of the solution can influence the spectrum, though the effect is less pronounced than in molecules with more extensive conjugation or ionizable chromophores directly attached to the ring. For consistency, spectra are often measured in an acidic mobile phase (pH ≤ 3).[15]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent. Distilled water or 0.1 N HCl are common choices.[14][16]

-

Standard Preparation: Prepare a stock solution of (±)-ephedrine hydrochloride (e.g., 100 µg/mL) in the chosen solvent. Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 2-10 µg/mL).[16][17]

-

Sample Preparation: Prepare the sample solution by dissolving the material in the same solvent to achieve a concentration within the linear range of the calibration curve.[17]

-

Data Acquisition: Use a calibrated dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (blank) and another with the sample solution.

-

Analysis: Scan the absorbance from approximately 200 nm to 400 nm. The absorbance at the λmax is used for quantification based on the Beer-Lambert law.

Workflow for UV-Vis Spectroscopy

Caption: General workflow for quantitative UV-Vis analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight and crucial structural information through fragmentation analysis. For ephedrine, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for high-sensitivity analysis in complex matrices.[18]

Causality Behind the Spectrum: In positive ion mode, ephedrine will readily protonate to form the molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₁₀H₁₅NO, MW ≈ 165.23 g/mol ).[2][19] The protonated molecule is observed at m/z 166.2 .[18] The primary fragmentation pathway involves the cleavage of the C-C bond between C1 and C2 (α-cleavage relative to the phenyl ring and hydroxyl group), which is a highly favorable process.

| m/z Value | Proposed Fragment Ion |

| 166.2 | [M+H]⁺ (Protonated Molecular Ion) |

| 148.2 | [M+H - H₂O]⁺ (Loss of water) |

| 133.1 | [M+H - H₂O - CH₃]⁺ |

| 117.1 | [C₈H₉O]⁺ |

| 115.1 | [C₉H₇]⁺ |

| 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| 77.1 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation data synthesized from multiple mass spectrometry sources.[2][18][20] The fragment at m/z 148.2 resulting from the loss of water is a key product ion used in tandem MS (MS/MS) methods for quantification.[18]

Experimental Protocol: General LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of (±)-ephedrine hydrochloride in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Chromatographic Separation: Inject the sample into an HPLC system, typically with a reverse-phase C18 column, to separate it from any impurities.[21]

-

Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is commonly used.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection & Analysis: The detector records the abundance of each ion, generating a mass spectrum. For structural confirmation, MS/MS can be performed by selecting the parent ion (m/z 166.2) and fragmenting it to produce a characteristic daughter ion spectrum.

Workflow for Mass Spectrometry (LC-MS)

Caption: A typical workflow for analysis by LC-MS.

Conclusion

The spectroscopic characterization of (±)-ephedrine hydrochloride is a multi-faceted process where each technique provides a unique and complementary piece of the molecular puzzle. NMR spectroscopy delivers the definitive structural map, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy enables quantification through its chromophore, and mass spectrometry verifies the molecular weight and reveals fragmentation pathways. The true power lies not in any single technique, but in the synergistic integration of their data. For the drug development professional, mastering the principles and protocols outlined in this guide is essential for ensuring the identity, purity, and quality of this important pharmaceutical compound, forming a self-validating system of analytical evidence.

References

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Ephedrine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65326, Ephedrine Hydrochloride. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Ephedrine Hydrochloride Injection. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C solid state NMR spectrum of ephedrine P HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9294, Ephedrine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid state and solution 13 C NMR peak assignments for ephedrine.HCl. Retrieved from [Link]

-

Pharmacopeia.cn. (n.d.). Ephedrine Hydrochloride. Retrieved from [Link]

-

Al-Majthoub, M. M., et al. (2022). Spectrophotometric study of ephedrine hydrochloride in drug using molecular absorption UV-Visible. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 270, 120828. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50-98-6, (1r, 2s)-(-)-Ephedrine hydrochloride. Retrieved from [Link]

-

Pravalika, P., et al. (2023). Method Development and Validation of UV Spectroscopy for the Estimation of Ephedrine Hydrochloride in Bulk and Pharmaceutical Formulation. Journal of Advanced Scientific Research, 14(10), 01-05. Retrieved from [Link]

-

SpectraBase. (n.d.). (+)-Ephedrine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Lin, L. C., et al. (2010). A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations. Molecules, 15(9), 6146-6155. Retrieved from [Link]

-

NIST. (n.d.). Ephedrine - IR Spectrum. Retrieved from [Link]

-

USP. (n.d.). Ephedrine Hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Ephedrine - Mass spectrum (electron ionization). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0015451). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Ephedrine Hydrochloride and Phenylephrine Hydrochloride. Retrieved from [Link]

-

Holy, J. W., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and propsed fragmentation patterns of ephedrine (A).... Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopy study of Ephedrine Hydrochloride and Papaverine Hydrochloride in terahertz range. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Ephedrine hydrochloride. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Holy, J. W., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of the reaction products of ephedrine-HCl with.... Retrieved from [Link]

-

Chen, C. Y., et al. (2023). A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. Molecules, 28(14), 5345. Retrieved from [Link]

-

Souter, R. W., & Dinner, A. (1976). Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical Sciences, 65(3), 457-459. Retrieved from [Link]

-

Al-Ghannam, S. M. (1998). Spectrophotometric determination of ephedrine hydrochloride and phenylephrine hydrochloride. Journal of pharmaceutical and biomedical analysis, 17(4-5), 669–675. Retrieved from [Link]

-

Kim, S., et al. (2021). A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma. Pharmaceuticals, 14(11), 1175. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) spectrophotometrically study of ephedrinehydrochloride.... Retrieved from [Link]

-

ResearchGate. (n.d.). Determinations of ephedrine in mixtures of ephedrine and pseudoephedrine using diffuse reflectance infrared spectroscopy. Retrieved from [Link]

-

University of Mustansiriyah. (n.d.). Experiment- 6: Infrared Spectroscopy Experiment. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). Method Development and Validation of Controlled Substances on a Gas Chromatography - Fourier Transform Infrared Spectrophotometer. Retrieved from [Link]

Sources

- 1. Ephedrine Hydrochloride | C10H16ClNO | CID 65326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00089G [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Ephedrine [webbook.nist.gov]

- 12. Ephedrine Hydrochloride [drugfuture.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. UV-Vis Spectrum of Ephedrine | SIELC Technologies [sielc.com]

- 16. sciensage.info [sciensage.info]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ephedrine [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ephedrine hydrochloride | SIELC Technologies [sielc.com]

The Dichotomy of a Chiral Drug: A Technical Guide to Racemic Ephedrine Versus its Enantiomerically Pure Counterparts

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Ephedrine, a sympathomimetic amine with a long history of medicinal use, presents a classic case study in stereochemistry and its profound impact on pharmacology. As a molecule with two chiral centers, it exists as four stereoisomers. Commercially, it is often available as a racemic mixture, containing equal parts of (-)-ephedrine and (+)-ephedrine. This guide provides an in-depth technical exploration of the distinct pharmacological profiles of racemic ephedrine versus its enantiomerically pure forms. We will delve into the stereospecific interactions with adrenergic receptors, the resulting differences in therapeutic and adverse effects, and provide detailed methodologies for the chiral separation and in-vitro analysis of these compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of the critical role of stereoisomerism in drug action and safety.

The Stereochemical Landscape of Ephedrine

Ephedrine possesses two chiral centers, giving rise to four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. The enantiomeric pair of (-)- and (+)-ephedrine are diastereomers of the pseudoephedrine enantiomers. This guide will focus on the comparison between the racemic mixture of ephedrine and its individual enantiomers, (-)-ephedrine and (+)-ephedrine.

The spatial arrangement of the hydroxyl and methylamino groups relative to the phenyl ring dictates the interaction of each enantiomer with its biological targets, leading to significant differences in their pharmacological activity.

Pharmacodynamics: A Tale of Two Enantiomers

The sympathomimetic effects of ephedrine are primarily mediated through its interaction with the adrenergic system. This includes both direct agonism at α- and β-adrenergic receptors and, more significantly, the indirect effect of promoting the release of norepinephrine from sympathetic neurons.[1][2] The stereochemistry of the ephedrine molecule plays a pivotal role in these interactions.

Differential Affinity and Efficacy at Adrenergic Receptors

Extensive research has demonstrated that the enantiomers of ephedrine exhibit marked differences in their affinity and efficacy at various adrenergic receptor subtypes.

-

β-Adrenergic Receptors: Studies on human β-adrenergic receptors have consistently shown that (1R,2S)-(-)-ephedrine is the most potent agonist among the four stereoisomers.[3] It displays significantly higher potency at β1- and β2-adrenergic receptors compared to its (+)-enantiomer.[3]

-

α-Adrenergic Receptors: In contrast to their effects on β-receptors, ephedrine isomers generally exhibit weaker activity at α-adrenergic receptors. Some studies suggest they may even act as antagonists at these receptors.[4]

The differential activity at adrenergic receptors is a key determinant of the overall pharmacological profile of racemic ephedrine versus its pure enantiomers. The pronounced β-adrenergic agonism of (-)-ephedrine contributes significantly to its bronchodilatory and cardiac-stimulant effects.

Impact on Neurotransmitter Release

A primary mechanism of action for ephedrine is its ability to displace norepinephrine from storage vesicles in sympathetic nerve terminals. This indirect sympathomimetic effect is a crucial contributor to its pressor and central nervous system (CNS) stimulant properties. While the stereoselectivity of this process is less well-defined than receptor binding, it is a critical aspect of the overall pharmacological effect.

Comparative Pharmacological Effects: Racemic vs. Enantiomerically Pure

The distinct pharmacodynamic profiles of the ephedrine enantiomers translate into notable differences in the therapeutic and adverse effects observed with the racemic mixture compared to the enantiomerically pure forms.

| Feature | Racemic Ephedrine | (-)-Ephedrine (Enantiomerically Pure) | (+)-Ephedrine (Enantiomerically Pure) |

| Primary Therapeutic Use | Nasal Decongestant, Bronchodilator, Pressor Agent | Potentially more potent Bronchodilator and Cardiac Stimulant | Less therapeutically active |

| Mechanism of Action | Mixed direct and indirect sympathomimetic | Potent direct β-agonist and indirect sympathomimetic | Weaker direct and indirect sympathomimetic |

| Cardiovascular Effects | Increased heart rate, blood pressure, and potential for palpitations.[2][5] | Stronger chronotropic and inotropic effects are expected due to potent β1-agonism. | Milder cardiovascular effects. |

| Central Nervous System Effects | Stimulation, anxiety, insomnia.[2] | Likely a significant contributor to CNS stimulation. | Contributes to the overall CNS effects of the racemate. |

| Bronchodilation | Effective due to β2-adrenergic agonism. | Expected to be the primary driver of bronchodilation in the racemate. | Minimal contribution to bronchodilation. |

Causality in Experimental Choices: The use of a racemic mixture in many pharmaceutical preparations is often a matter of synthetic convenience and cost-effectiveness. However, as the data indicates, this can lead to a pharmacological profile that is a composite of the effects of both enantiomers, where one may be more active or contribute more to side effects than the other. The decision to develop an enantiomerically pure drug is driven by the desire to optimize the therapeutic index, maximizing efficacy while minimizing adverse reactions by eliminating the less active or more toxic enantiomer.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies investigating the pharmacokinetics of ephedrine have revealed stereoselective differences in its metabolism. Research in human subjects has shown that N-demethylation, a key metabolic pathway for ephedrine, is a stereoselective process.[6] Furthermore, the formation of glucuronide conjugates of ephedrine and its metabolites also demonstrates stereoselectivity, with the (-)-isomers being more readily conjugated.[6] These differences in metabolism can lead to variations in the plasma concentrations and duration of action between the enantiomers when administered as a racemic mixture.

Experimental Protocols

Chiral Separation of Ephedrine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of (-)-ephedrine and (+)-ephedrine from a racemic mixture.

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and thus, separation.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative CSP, is often effective. The Lux i-amylose-1 stationary phase has shown good enantio-recognition for ephedrine analogues.[7]

-